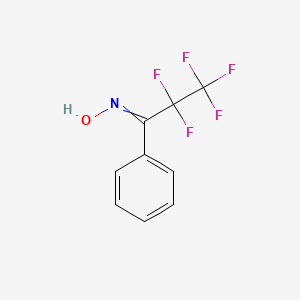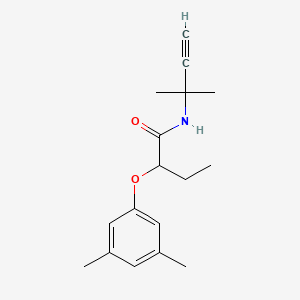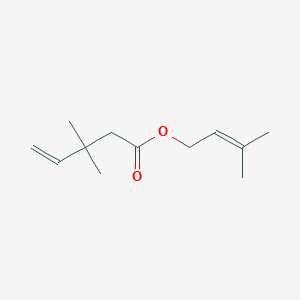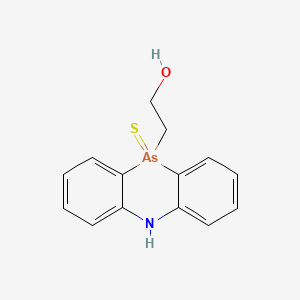![molecular formula C16H15NO3 B14491354 1-{2-Nitro-1-[(prop-2-yn-1-yl)oxy]propyl}naphthalene CAS No. 63247-30-3](/img/structure/B14491354.png)
1-{2-Nitro-1-[(prop-2-yn-1-yl)oxy]propyl}naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{2-Nitro-1-[(prop-2-yn-1-yl)oxy]propyl}naphthalene is a complex organic compound characterized by the presence of a nitro group, a naphthalene ring, and a prop-2-yn-1-yloxy substituent
Méthodes De Préparation
The synthesis of 1-{2-Nitro-1-[(prop-2-yn-1-yl)oxy]propyl}naphthalene typically involves multiple steps. One common method includes the reaction of 2-hydroxy-1-naphthaldehyde with propargyl bromide in the presence of anhydrous potassium carbonate and N,N-dimethylformamide as a solvent . The reaction conditions are carefully controlled to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1-{2-Nitro-1-[(prop-2-yn-1-yl)oxy]propyl}naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The prop-2-yn-1-yloxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include molecular oxygen for oxidation and reducing agents like hydrogen gas or metal hydrides for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-{2-Nitro-1-[(prop-2-yn-1-yl)oxy]propyl}naphthalene has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it useful in studying biological interactions and pathways.
Industry: Used in the production of dyes and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-{2-Nitro-1-[(prop-2-yn-1-yl)oxy]propyl}naphthalene involves its interaction with molecular targets through its nitro and prop-2-yn-1-yloxy groups. These interactions can lead to various biochemical effects, depending on the specific pathways involved. For example, the compound can act as a photosensitizer, generating reactive oxygen species through energy transfer and single electron transfer pathways .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-{2-Nitro-1-[(prop-2-yn-1-yl)oxy]propyl}naphthalene include:
1-Nitro-4-(prop-2-yn-1-yloxy)benzene: Shares the nitro and prop-2-yn-1-yloxy groups but has a benzene ring instead of a naphthalene ring.
2-(Prop-2-yn-1-yloxy)naphthalene: Lacks the nitro group but has a similar naphthalene and prop-2-yn-1-yloxy structure.
The uniqueness of this compound lies in its combination of these functional groups, which confer specific chemical and biological properties not found in the similar compounds.
Propriétés
Numéro CAS |
63247-30-3 |
|---|---|
Formule moléculaire |
C16H15NO3 |
Poids moléculaire |
269.29 g/mol |
Nom IUPAC |
1-(2-nitro-1-prop-2-ynoxypropyl)naphthalene |
InChI |
InChI=1S/C16H15NO3/c1-3-11-20-16(12(2)17(18)19)15-10-6-8-13-7-4-5-9-14(13)15/h1,4-10,12,16H,11H2,2H3 |
Clé InChI |
PXGXWGRONFMRPW-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C1=CC=CC2=CC=CC=C21)OCC#C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


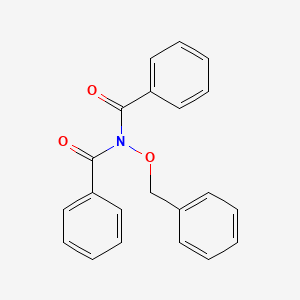

![1-[1-(2-Cyanoaziridin-1-yl)cyclohexyl]aziridine-2-carboxamide](/img/structure/B14491282.png)
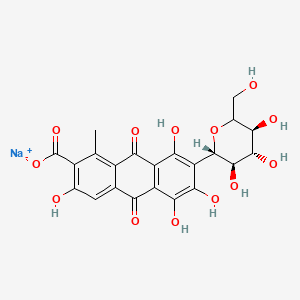
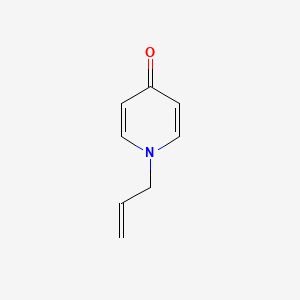
![Carbamic acid, [3-(heptyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14491301.png)
![4-Butyl-2-cyanophenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14491304.png)
![N-[2-(1H-imidazol-5-yl)ethyl]octanamide](/img/structure/B14491313.png)
